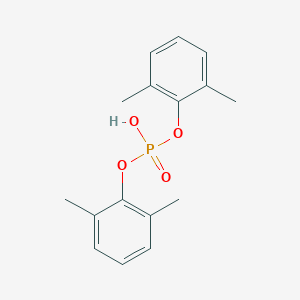

ビス(2,6-ジメチルフェニル)ホスフェート

概要

説明

レゾルシンジメチルエーテルは、1,3-ジメトキシベンゼンとしても知られており、分子式C8H10O2を持つ有機化合物です。これは、両方のヒドロキシル基がメトキシ基に置換されたレゾルシノールの誘導体です。 この化合物は、有機合成における用途と、様々な化学反応における中間体として知られています .

科学的研究の応用

Flame Retardants

BDDP is primarily recognized for its effectiveness as a flame retardant in various polymers, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and modified polybutylene terephthalate (PBT). Its high thermal stability and low volatility make it an excellent candidate for use in high-performance materials.

Case Studies

- Polypropylene Composites: Research has shown that incorporating BDDP into polypropylene can enhance its flame-retardant properties while maintaining mechanical performance. The compound's steric hindrance contributes to improved hydrolytic stability and reduced flammability .

- PC/ABS Alloys: BDDP has been utilized in blends of PC/ABS alloys, demonstrating effective flame-retardant capabilities without compromising the aesthetic qualities of the materials .

Chemical Intermediate

BDDP serves as a vital chemical intermediate in the synthesis of other phosphorus-containing compounds. Its synthesis typically involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol in the presence of catalysts such as magnesium chloride or aluminum chloride.

Synthesis Procedure

- React phosphorus oxychloride with 2,6-dimethylphenol.

- Use a catalyst to facilitate the reaction.

- Purify the resulting product through acid washing and drying processes.

This method yields a high-purity product with minimal impurities, making BDDP suitable for further chemical transformations .

Recent studies have indicated that BDDP may exhibit biological activity that impacts endocrine functions. Similar compounds have been shown to disrupt estrogenic pathways in mammals, leading to developmental changes in reproductive functions.

Research Findings

- BDDP's structural similarities to other organophosphate esters suggest potential endocrine-disrupting effects, warranting further investigation into its biological interactions and environmental persistence .

- Interaction studies have indicated that BDDP may affect neural development during critical growth periods, highlighting the need for comprehensive toxicological assessments.

Comparison with Related Compounds

To better understand BDDP's unique properties and applications, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(2,6-dimethylphenyl) phosphate | Three 2,6-dimethylphenyl groups | Significant estrogenic activity |

| Bisphenol A phosphate | Contains two phenolic groups | Widely used in plastics |

| Triphenyl phosphate | Three phenyl groups | Commonly used as a plasticizer |

| Resorcinol bis(2,6-dimethylphenyl) phosphate | Combines resorcinol with two 2,6-dimethylphenyl groups | Enhanced flame retardant properties |

BDDP stands out due to its specific combination of structural features that may confer unique properties compared to its analogs .

作用機序

レゾルシンジメチルエーテルの作用機序は、酸化や置換などの様々な化学反応を起こす能力に関係しており、それにより、異なる分子標的に作用することができます。 生物系では、特定の経路と分子標的を通じて効果を発揮する生物活性化合物への前駆体として作用することができます .

類似化合物:

1,2-ジメトキシベンゼン:

1,4-ジメトキシベンゼン: ヒドロキノンジメチルエーテルとして知られ、ベンゼン環の1位と4位にメトキシ基を持っています.

比較:

独自の特性: レゾルシンジメチルエーテルは、その置換パターンが独特であり、反応性と起こしうる反応の種類に影響を与えます。

用途: 3つの化合物すべてが有機合成に使用されていますが、レゾルシンジメチルエーテルは、特定の中間体の合成における役割と、様々な工業プロセスにおける用途のために特に価値があります.

準備方法

合成経路と反応条件: レゾルシンジメチルエーテルは、レゾルシノールのメチル化によって合成できます。このプロセスは、通常、レゾルシノールと硫酸ジメチルまたはヨードメタンを、炭酸カリウムなどの塩基の存在下で反応させることを伴います。 反応は、完全なメチル化を確保するために還流条件下で行われます .

工業的製造方法: 工業的環境では、レゾルシンジメチルエーテルの製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、収量と純度を最大化するように最適化されます。 連続フロー反応器と自動システムの使用は、反応条件の一貫性を維持し、効率を向上させるのに役立ちます .

反応の種類:

酸化: レゾルシンジメチルエーテルは、酸化反応を受けてキノンまたは他の酸化誘導体を形成することができます。

置換: それは、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応に参加することができます。

フリーデル・クラフツ反応: レゾルシンジメチルエーテルは、塩化アルミニウムなどのルイス酸触媒の存在下で、アシルクロリドまたはアルキルハライドと反応して、置換された芳香族化合物を形成することができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性媒体。

置換: 硝酸、硫酸、ハロゲン、ルイス酸。

フリーデル・クラフツ: アシルクロリド、アルキルハライド、塩化アルミニウム。

主要な生成物:

酸化: キノン、酸化誘導体。

置換: ニトロ、スルホニル、またはハロゲン化誘導体。

フリーデル・クラフツ: アシル化またはアルキル化された芳香族化合物。

4. 科学研究への応用

レゾルシンジメチルエーテルは、科学研究において幅広い用途があります。

類似化合物との比較

1,2-Dimethoxybenzene:

1,4-Dimethoxybenzene: Known as hydroquinone dimethyl ether, it has methoxy groups at the 1 and 4 positions of the benzene ring.

Comparison:

生物活性

Bis(2,6-dimethylphenyl)phosphate (BDMPP), a phosphate ester, has garnered attention due to its potential biological activities, particularly its estrogen-like effects. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Bis(2,6-dimethylphenyl)phosphate is synthesized by reacting phosphorus oxychloride with 2,6-dimethylphenol. Its chemical structure allows it to interact with biological systems in ways that may disrupt endocrine functions.

Estrogenic Activity

BDMPP exhibits estrogen-like activity by mimicking the action of estradiol, the primary female sex hormone. This interaction primarily affects:

- Reproductive Development : BDMPP can influence sexual differentiation and reproductive functions in animal models.

- Biochemical Pathways : It is involved in pathways related to sexual differentiation and reproductive health, impacting hormone signaling pathways.

Pharmacokinetics

Research indicates that BDMPP can cross the blood-brain barrier (BBB), which raises concerns about its neurotoxic potential. The compound has been detected in brain tissues following exposure, suggesting significant systemic absorption and potential neurodevelopmental impacts .

Case Studies

-

Mouse Model Study

A study involving pregnant C57BL/6J mice demonstrated that exposure to tris(2,6-dimethylphenyl) phosphate (TDMPP), a related compound, resulted in: The study highlighted that TDMPP directly affected the fetal and neonatal brain, leading to changes in sex-related brain structures and impairing female reproductive functions . -

Endocrine Disruption

Epidemiological studies have linked similar compounds to adverse reproductive outcomes. For instance, bis(2,6-dimethylphenyl)phosphate has been associated with alterations in endocrine functions and developmental changes in reproductive health due to its structural similarities with other known endocrine disruptors .

Summary of Biological Activities

Environmental Persistence and Bioaccumulation

BDMPP is recognized for its environmental persistence. It can accumulate in biological systems over time, raising concerns about long-term exposure effects. Studies indicate that compounds like BDMPP may remain in mammalian tissues and potentially bioaccumulate through food chains .

特性

IUPAC Name |

bis(2,6-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452772 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18350-99-7 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main innovation presented in the research regarding Resorcinol bis(2,6-dimethylphenyl phosphate) production?

A1: The research introduces a novel continuous alkaline wash method for synthesizing Resorcinol bis(2,6-dimethylphenyl phosphate) []. This method aims to improve upon traditional batch processes by offering several advantages:

- Enhanced Product Quality: Continuous processing allows for consistent reaction conditions, leading to improved product quality and stability [].

- Reduced Emulsification: The method effectively minimizes emulsification of the product feed and discharge liquid, simplifying downstream processing [].

- Environmental Benefits: Reduced emulsification contributes to lower material waste and minimizes the environmental impact of the process [].

- Cost Efficiency: Continuous processing optimizes material usage, reduces waste, and requires less downtime for cleaning and maintenance, contributing to overall cost savings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。